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Compound of Interest

Compound Name: Hdac-IN-50

Cat. No.: B15141408 Get Quote

Hdac-IN-50, also identified as compound 10e, is a potent, orally active dual inhibitor of

Fibroblast Growth Factor Receptors (FGFR) and Histone Deacetylases (HDAC). This

document provides a comprehensive overview of its chemical structure, properties, and

biological activities, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties
Hdac-IN-50 is a synthetic small molecule with a complex heterocyclic structure. Its chemical

identifiers and physicochemical properties are summarized in the tables below.

Chemical Identifiers
Identifier Value

IUPAC Name
N-(4-((3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-

yl)amino)phenyl)-N'-(hydroxy)heptanediamide

SMILES
CN1C=C(C=N1)C2=NC3=CC=CC=C3N=C2NC

4=CC=C(C=C4)NCCCCCCC(=O)NO

InChI

InChI=1S/C31H31N7O2/c1-37-14-13-26(36-

37)29-33-27-11-7-6-10-25(27)34-30(29)32-23-

19-17-22(18-20-23)31(40)35-21-9-4-2-3-5-12-

24-28(38)39/h6-7,10-11,13-14,17-20H,2-

5,9,12,21,24H2,1H3,(H,32,33,34)(H,35,40)

(H,38,39)

CAS Number 2653339-26-3[1]
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Physicochemical Properties
Property Value Source

Molecular Formula C31H41N7O4 [2]

Molecular Weight 575.7 g/mol [2]

Appearance Solid [2]

Solubility Information not available

Stability Information not available

Biological Activity and Mechanism of Action
Hdac-IN-50 exhibits potent inhibitory activity against both FGFR and HDAC enzymes, leading

to anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Enzymatic Inhibition
Hdac-IN-50 demonstrates low nanomolar IC50 values against multiple FGFR and HDAC

isoforms.[1]

Target Enzyme IC50 (nM)

FGFR1 0.18

FGFR2 1.2

FGFR3 0.46

FGFR4 1.4

HDAC1 1.3

HDAC2 1.6

HDAC6 2.6

HDAC8 13

In Vitro Anti-proliferative Activity
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The compound shows significant anti-proliferative effects across a range of human cancer cell

lines.[1]

Cell Line Cancer Type IC50 (µM)

HCT116 Colorectal Carcinoma 0.82

SNU-16 Stomach Carcinoma 0.0007

KATO III Gastric Carcinoma 0.0008

A2780 Ovarian Cancer 0.04

K562
Chronic Myelogenous

Leukemia
2.46

Jurkat T-cell Leukemia 15.14

Mechanism of Action
Hdac-IN-50's dual-inhibitory function leads to the induction of apoptosis and cell cycle arrest at

the G0/G1 phase.[1] This is achieved through the downregulation of key signaling proteins,

including phosphorylated forms of FGFR1, ERK, and STAT3.[1]

The inhibition of HDACs by Hdac-IN-50 is believed to increase the acetylation of histone and

non-histone proteins. This can lead to the reactivation of tumor suppressor genes and the

induction of apoptosis. The simultaneous inhibition of the FGFR signaling pathway blocks

downstream pro-survival signals, creating a synergistic anti-cancer effect.
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Hdac-IN-50 Signaling Pathway Inhibition
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Caption: Hdac-IN-50 inhibits FGFR and HDAC signaling pathways.
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Experimental Protocols
Detailed experimental methodologies for key assays are provided below, based on the likely

procedures used in the primary literature.

Synthesis of Hdac-IN-50 (Compound 10e)
A detailed, multi-step synthesis protocol is required to produce Hdac-IN-50. The general

workflow is outlined below. For a complete, step-by-step synthesis, please refer to the

supporting information of the primary publication by Wan G, et al. (2022).
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General Synthesis Workflow for Hdac-IN-50

Starting Materials

Synthesis of Quinoxaline Core

Coupling with Pyrazole Moiety
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Formation of Hydroxamic Acid

Hdac-IN-50
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Caption: A simplified workflow for the synthesis of Hdac-IN-50.

Cell Culture
Human cancer cell lines (e.g., HCT116, SNU-16) are cultured in appropriate media (e.g.,

RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
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Cell Viability Assay (MTT Assay)
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere

overnight.

Treat cells with various concentrations of Hdac-IN-50 (e.g., 0.01 to 100 µM) for 72 hours.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)
Treat cells with Hdac-IN-50 at desired concentrations (e.g., 10 and 100 nM) for 48 hours.[1]

Harvest and wash the cells with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at

room temperature.

Analyze the cells by flow cytometry within 1 hour.

Quantify the percentage of apoptotic cells (Annexin V-positive).

Cell Cycle Analysis
Treat cells with Hdac-IN-50 at various concentrations (e.g., 0.1 to 100 nM) for different time

points (e.g., 12 to 84 hours).[1]

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15141408?utm_src=pdf-body
https://www.benchchem.com/product/b15141408?utm_src=pdf-body
https://www.medchemexpress.com/hdac-in-50.html
https://www.benchchem.com/product/b15141408?utm_src=pdf-body
https://www.medchemexpress.com/hdac-in-50.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content by flow cytometry.

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
Treat cells with Hdac-IN-50 (e.g., 0 to 5 µM for HCT116, 0 to 100 nM for SNU-16) for 36

hours.[1]

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Determine protein concentration using a BCA assay.

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate with primary antibodies against pFGFR1, pERK, pSTAT3, and a loading control

(e.g., GAPDH or β-actin) overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using an enhanced chemiluminescence (ECL) system.
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Experimental Workflow for In Vitro Assays
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Caption: Workflow for in vitro evaluation of Hdac-IN-50.

In Vivo Anti-Tumor Activity
Hdac-IN-50 has demonstrated anti-tumor activity in a mouse xenograft model.[1] Daily oral

administration of 15 or 30 mg/kg of Hdac-IN-50 for 18 days resulted in significant tumor growth

inhibition.[1]

Conclusion
Hdac-IN-50 is a promising dual inhibitor of FGFR and HDAC with potent anti-cancer activity in

both in vitro and in vivo models. Its mechanism of action, involving the induction of apoptosis

and cell cycle arrest through the inhibition of key signaling pathways, makes it a valuable tool

for cancer research and a potential candidate for further drug development. This technical
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guide provides a foundational understanding of Hdac-IN-50's chemical and biological

properties to support its application in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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